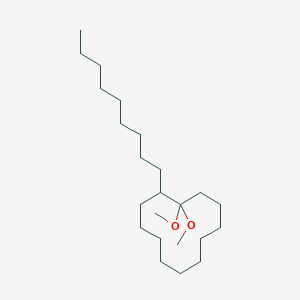![molecular formula C26H20N8 B12591778 2,2'-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] CAS No. 648415-46-7](/img/structure/B12591778.png)
2,2'-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] は、ベンゾイミダゾール誘導体のクラスに属する複雑な有機化合物です。ベンゾイミダゾールは、その多様な生物活性で知られており、医薬品化学で広く使用されています。この特定の化合物は、ピリミジニル基で置換された2つのベンゾイミダゾールユニット間にブテン結合を特徴としています。
準備方法
合成経路と反応条件
2,2'-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] の合成は、通常、以下の手順を伴います。
ベンゾイミダゾールユニットの形成: ベンゾイミダゾールユニットは、o-フェニレンジアミンとカルボン酸またはその誘導体を酸性条件下で縮合させることにより合成できます。
ピリミジニル基の導入: ピリミジニル基は、適切なピリミジン誘導体を使用して求核置換反応により導入できます。
カップリング反応: 最後のステップは、ブテン結合を介した2つのベンゾイミダゾールユニットのカップリングです。これは、ヘック反応などのクロスカップリング反応を使用して達成できます。ここで、パラジウム触媒が使用されます。
工業的生産方法
この化合物の工業生産は、同様の合成経路に従う可能性がありますが、より大規模に行われます。温度、圧力、触媒濃度などの反応条件の最適化は、収率と純度を最大化するために不可欠です。連続フローリアクターと自動合成プラットフォームを使用して、効率とスケーラビリティを向上させることができます。
化学反応の分析
反応の種類
2,2'-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] は、次のものを含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、強力な酸化剤を使用して酸化でき、キノン誘導体の形成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、ジヒドロ誘導体の形成につながります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム(KMnO₄)または三酸化クロム(CrO₃)。
還元: 無水溶媒中の水素化ホウ素ナトリウム(NaBH₄)または水素化リチウムアルミニウム(LiAlH₄)。
置換: 水素化ナトリウム(NaH)または炭酸カリウム(K₂CO₃)などの塩基の存在下でのハロアルカンまたはアシルクロリド。
主要な生成物
酸化: キノン誘導体。
還元: ジヒドロ誘導体。
置換: 使用される求核試薬に応じて、さまざまな置換ベンゾイミダゾール誘導体。
科学研究への応用
2,2'-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] は、いくつかの科学研究への応用があります。
化学: 配位化学における配位子として使用され、潜在的な触媒特性を持つ金属錯体を形成します。
生物学: 生物学的巨大分子と相互作用する能力により、抗菌剤および抗ウイルス剤としての可能性について調査されています。
医学: 特に、がん細胞増殖に関与する特定の酵素や受容体を標的とする、抗がん特性について探求されています。
産業: 有機半導体や発光ダイオード(LED)などの高度な材料の開発に使用されます。
科学的研究の応用
2,2’-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its anticancer properties, particularly in targeting specific enzymes and receptors involved in cancer cell proliferation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
2,2'-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、酵素の活性部位に結合して、その活性を阻害し、細胞プロセスを阻害することができます。がん細胞では、シグナル伝達経路を妨害し、アポトーシスまたは細胞周期停止につながる可能性があります。
類似の化合物との比較
類似の化合物
2,2'-(But-2-ene-1,4-diyl)bis(isoindoline-1,3-dione): 構造は似ていますが、ベンゾイミダゾールではなく、イソインドリン-1,3-ジオンユニットを持っています。
2,2'-(Butane-1,4-diyl)bis(1H-benzo[d]-imidazole-2,1-diyl)diacetic acid: ブタン結合と追加の酢酸基を特徴としています。
独自性
2,2'-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] は、ブテン部分を介して結合したベンゾイミダゾールとピリミジニル基の特定の組み合わせにより独自です。この構造は、さまざまな用途に役立つ独特の化学的および生物学的特性を与えています。
類似化合物との比較
Similar Compounds
2,2’-(But-2-ene-1,4-diyl)bis(isoindoline-1,3-dione): Similar in structure but with isoindoline-1,3-dione units instead of benzimidazole.
2,2’-(Butane-1,4-diyl)bis(1H-benzo[d]-imidazole-2,1-diyl)diacetic acid: Features a butane linkage and additional acetic acid groups.
Uniqueness
2,2’-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] is unique due to its specific combination of benzimidazole and pyrimidinyl groups linked by a butene moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
648415-46-7 |
|---|---|
分子式 |
C26H20N8 |
分子量 |
444.5 g/mol |
IUPAC名 |
6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)but-1-enyl]-1H-benzimidazole |
InChI |
InChI=1S/C26H20N8/c1(5-23-31-19-9-7-17(15-21(19)33-23)25-27-11-3-12-28-25)2-6-24-32-20-10-8-18(16-22(20)34-24)26-29-13-4-14-30-26/h1,3-5,7-16H,2,6H2,(H,31,33)(H,32,34) |
InChIキー |
ZVKZLWAVTSLISP-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1)C2=CC3=C(C=C2)N=C(N3)CCC=CC4=NC5=C(N4)C=C(C=C5)C6=NC=CC=N6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Chloro-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide](/img/structure/B12591705.png)


![1,4-Diazabicyclo[2.2.2]octane;heptanedioic acid](/img/structure/B12591711.png)

![4,4'-[Butane-1,4-diylbis(methylazanediyl)]dibutanenitrile](/img/structure/B12591729.png)
![1,1'-[Ethane-1,2-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12591730.png)
![Trichloro[(hept-1-en-1-yl)oxy]silane](/img/structure/B12591742.png)
![N-(3-methylbutyl)-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12591758.png)

![1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine](/img/structure/B12591770.png)

